molecular formula C9H12ClNO3 B7948204 Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Cat. No.: B7948204
M. Wt: 217.65 g/mol
InChI Key: QHOGBTIFQCZFPT-DDWIOCJRSA-N
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Description

Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structural properties, which include an amino group, a hydroxyl group, and an ester functional group. These features make it a versatile compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride typically involves the esterification of ®-2-amino-2-(3-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.

    Reduction: Formation of ®-2-amino-2-(3-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
  • Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride
  • Ethyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Uniqueness

Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(3-hydroxyphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOGBTIFQCZFPT-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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